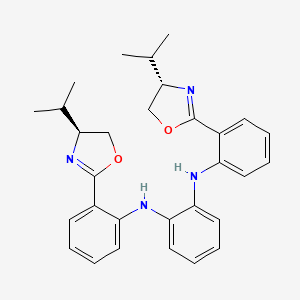
(3-Chloro-2-fluoro-4-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-fluoro-4-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-4-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the desired boronic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-fluoro-4-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-2-fluoro-4-formylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-fluoro-4-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
(3-Chloro-2-fluoro-4-formylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (formyl) groups on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H5BClFO3 |
|---|---|
Peso molecular |
202.38 g/mol |
Nombre IUPAC |
(3-chloro-2-fluoro-4-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BClFO3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H |
Clave InChI |
OVMPORYOCUJPFE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C=O)Cl)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)


![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)





![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)

![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
